molecular formula C10H7BrClN B2846938 8-Bromo-1-chloro-3-methylisoquinoline CAS No. 1603505-51-6

8-Bromo-1-chloro-3-methylisoquinoline

Cat. No.: B2846938
CAS No.: 1603505-51-6
M. Wt: 256.53
InChI Key: MDVGMFRPDQSUCP-UHFFFAOYSA-N
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Description

8-Bromo-1-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-3-methylisoquinoline typically involves the bromination and chlorination of 3-methylisoquinoline. The process begins with the selective bromination of the isoquinoline ring, followed by chlorination at the desired position. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-chloro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the isoquinoline ring .

Scientific Research Applications

8-Bromo-1-chloro-3-methylisoquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 8-Bromo-1-chloroisoquinoline
  • 3-Methylisoquinoline
  • 8-Bromo-3-methylisoquinoline

Comparison: 8-Bromo-1-chloro-3-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

8-bromo-1-chloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGMFRPDQSUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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